2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chloro group, a dimethylphosphoryl group, and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine typically involves the introduction of the chloro, dimethylphosphoryl, and trifluoromethyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the use of chlorinating agents, phosphorylating agents, and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, dimethylphosphoryl, and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The chloro, dimethylphosphoryl, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(dimethylphosphoryl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
2-Chloro-6-(trifluoromethyl)pyridine:
4-(Dimethylphosphoryl)-6-(trifluoromethyl)pyridine: Lacks the chloro group, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the chloro, dimethylphosphoryl, and trifluoromethyl groups on the pyridine ring allows for diverse applications and interactions that are not possible with similar compounds lacking one or more of these groups.
Eigenschaften
Molekularformel |
C8H8ClF3NOP |
---|---|
Molekulargewicht |
257.58 g/mol |
IUPAC-Name |
2-chloro-4-dimethylphosphoryl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8ClF3NOP/c1-15(2,14)5-3-6(8(10,11)12)13-7(9)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
SPLYILMLVVCSBT-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC(=NC(=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.